molecular formula C7H8F2O2 B6609949 rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2866307-50-6

rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6609949
CAS No.: 2866307-50-6
M. Wt: 162.13 g/mol
InChI Key: ASYSBOQSRFBXCQ-INEUFUBQSA-N
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Description

rac-(1R,5R)-4,4-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid: is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[3.1.0]hexane core with difluorine atoms at the 4,4-positions and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with removable substituents on the cyclopropylaniline.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and catalyst concentrations to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the difluorinated ring system, although this is less common.

  • Substitution: Substitution reactions at the difluorinated positions can lead to various derivatives, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced forms of the difluorinated ring system.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: The compound is being explored for its potential medicinal properties, including its use as a precursor for pharmaceuticals. Industry: It is used in the development of new materials and chemicals with unique properties due to its difluorinated structure.

Mechanism of Action

The mechanism by which rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[3.1.0]hexane-1-carboxylic acid: Similar structure but without the difluorine atoms.

  • 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: Contains an additional nitrogen atom in the ring structure.

Uniqueness: The presence of difluorine atoms in rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid imparts unique chemical properties compared to its non-fluorinated counterparts. These fluorine atoms can significantly alter the compound's reactivity, stability, and biological activity.

Properties

IUPAC Name

(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYSBOQSRFBXCQ-INEUFUBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1(C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@H]2[C@@]1(C2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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